

"physical and chemical properties of 9,10-dihydroxy fatty acids"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid</i>
Cat. No.:	B15546998

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dihydroxy Fatty Acids

Introduction: Unveiling the Vicinal Diols

9,10-Dihydroxy fatty acids are a class of oxidized lipids characterized by the presence of two hydroxyl groups on adjacent carbon atoms (a vicinal diol) at the 9th and 10th positions of the fatty acid chain. These molecules are primarily derived from the metabolic processing of common monounsaturated and polyunsaturated fatty acids. For instance, 9,10-dihydroxystearic acid (DHSA) is formed from the oxidation of oleic acid (C18:1), while 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) originates from linoleic acid (C18:2).^{[1][2]} Initially viewed as simple products of lipid peroxidation, emerging research has illuminated their roles as potent signaling molecules, engaging with nuclear receptors and modulating critical physiological pathways.^{[3][4]} This guide provides a comprehensive exploration of their physicochemical properties, biological activities, and the analytical methodologies essential for their study, tailored for researchers and drug development professionals.

Part 1: Physicochemical Characteristics

The defining structural feature of these fatty acids is the 1,2-diol group, which imparts distinct physical and chemical properties compared to their parent unsaturated fatty acids. These properties govern their solubility, stability, and intermolecular interactions, which are fundamental to both their biological function and their analytical detection.

Physical Properties

The introduction of two polar hydroxyl groups significantly alters the physical nature of the long, nonpolar hydrocarbon chain. 9,10-Dihydroxystearic acid (DHSA), the saturated C18 analogue, is typically a white crystalline solid at room temperature.[\[5\]](#)[\[6\]](#) Key physical properties are summarized below.

Table 1: Physicochemical Properties of 9,10-Dihydroxystearic Acid (DHSA)

Property	Value	Reference(s)
Chemical Formula	C₁₈H₃₆O₄	[5] [7]
Molecular Weight	316.48 g/mol	[7] [8]
IUPAC Name	9,10-dihydroxyoctadecanoic acid	[7]
CAS Number	120-87-6	[5] [7]
Appearance	Crystalline solid	[5]
Melting Point	~90 °C (erythro-isomer: 80-85°C)	[6] [9]
Boiling Point	481.6 ± 25.0 °C at 760 mmHg	[9]
Solubility	Soluble in ethanol, DMSO, dimethylformamide; Sparingly soluble in aqueous buffers.	[5]

| Topological Polar Surface Area | 77.8 Å² |[\[9\]](#) |

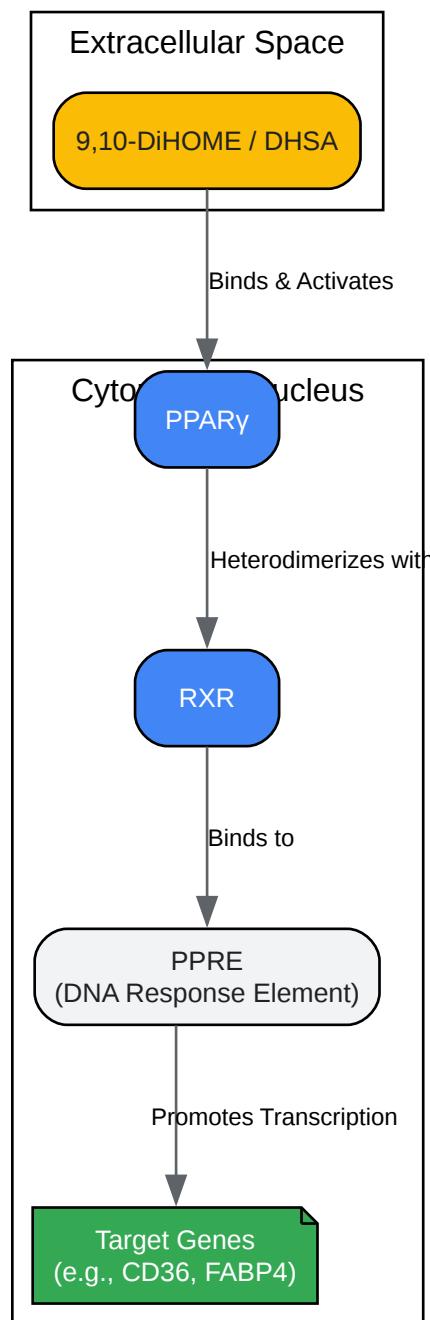
Note: Properties can vary slightly depending on the specific stereoisomer (e.g., erythro vs. threo).

Chemical Properties and Reactivity

The chemical behavior of 9,10-dihydroxy fatty acids is dominated by the reactivity of the carboxylic acid and the vicinal diol functionalities.

- **Stereochemistry:** The dihydroxylation of the double bond in oleic acid can result in different stereoisomers (erythro and threo), and the biological activity of the resulting molecule is critically dependent on this configuration.[1] Synthetic methods, such as oxidation with permanganate, often produce a mixture of isomers, whereas natural sources may yield a specific, pure form.[1] This distinction is paramount in drug development, as mixed isomers can lead to a different pharmacological profile.[1]
- **Oxidative Cleavage:** The bond between the two carbons bearing the hydroxyl groups (C9-C10) is susceptible to oxidative cleavage.[10] This reaction, which can be accelerated by heat, oxygen, and metal catalysts, breaks the fatty acid into two smaller molecules: a C9 dicarboxylic acid (azelaic acid) and a C9 monocarboxylic acid (pelargonic acid).[11] This susceptibility is a primary pathway for their degradation during storage and must be mitigated by storing samples at low temperatures (-20°C) under an inert atmosphere.[10]
- **Esterification and Derivatization:** Like other fatty acids, the carboxyl group can be readily esterified. Furthermore, the two hydroxyl groups are reactive sites for derivatization. This property is exploited in analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers to increase the molecule's volatility.[5]
- **Stability:** 9,10-dihydroxy fatty acids are generally stable as crystalline solids when stored properly.[10] In solution, they are prone to oxidation.[10] Preparation of fresh solutions using solvents purged with an inert gas (e.g., argon or nitrogen) is recommended to minimize degradation.[10]

Part 2: Biological Significance and Signaling Roles


9,10-dihydroxy fatty acids are not merely metabolic byproducts but are active participants in cellular signaling. Their biological effects are diverse, ranging from the regulation of metabolism and inflammation to influencing cell proliferation.

Activation of PPAR Nuclear Receptors

A primary mechanism through which these lipids exert their effects is by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[1][3]

- 9,10-DHSA and PPARy: Studies have shown that 9,10-DHSA can activate PPARy.[4] In diabetic KKAY mice, dietary administration of 9,10-DHSA improved glucose tolerance and insulin sensitivity, an effect attributed to its PPARy activation.[4]
- 9,10-DiHOME and PPARy: The linoleic acid-derived 9,10-DiHOME also functions as a PPARy ligand, leading to increased expression of the fatty acid transporter CD36 and genes involved in fatty acid uptake.[3]

The activation of PPARy by these fatty acids represents a key pathway through which they regulate metabolic homeostasis.

[Click to download full resolution via product page](#)

PPAR γ activation by 9,10-dihydroxy fatty acids.

Role in Brown Adipose Tissue (BAT) and Thermogenesis

While the related molecule 12,13-DiHOME has been more extensively studied as a "batokine" released from brown adipose tissue (BAT) upon cold exposure to promote fatty acid uptake,

9,10-DiHOME is also implicated in metabolic regulation.[3][12] Both 9,10-DiHOME and 12,13-DiHOME are derived from linoleic acid and their plasma concentrations are often negatively correlated with body-mass index and insulin resistance.[3][13] This suggests a beneficial role for these dihydroxy fatty acids in systemic metabolism, potentially through mechanisms that support the function of thermogenic adipose tissue.[14][15]

Other Biological Activities

The biological effects of 9,10-dihydroxy fatty acids are pleiotropic and can be context-dependent:

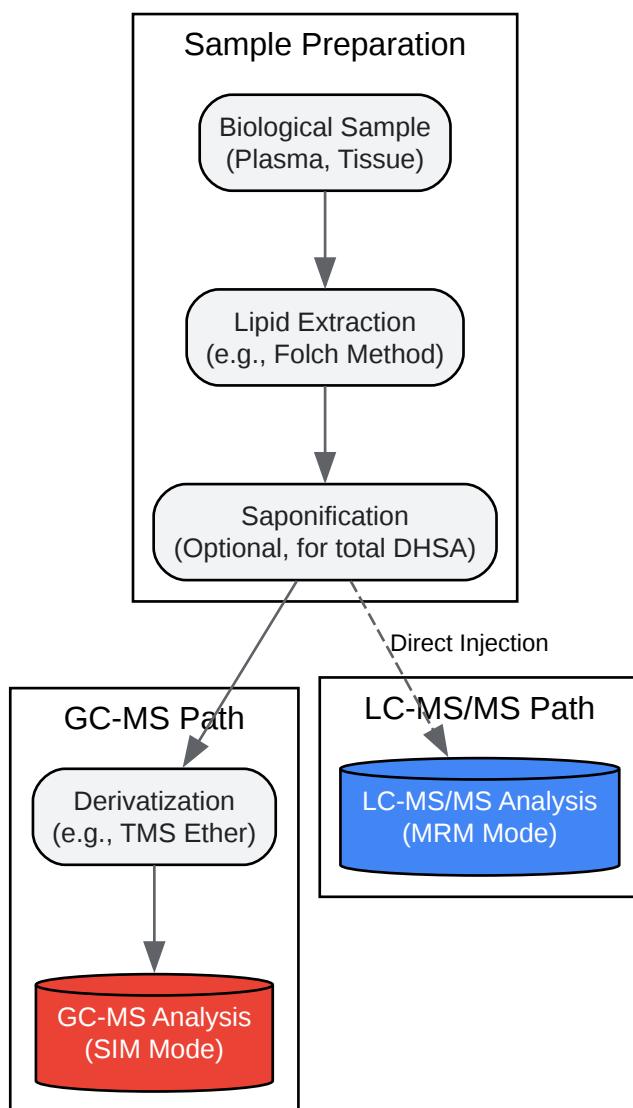
- Inflammation and Immunity: 9,10-DiHOME exhibits neutrophil chemotactic activity but can also inhibit the neutrophil respiratory burst, a key antimicrobial mechanism.[3]
- Cell Proliferation: Certain studies have shown that 9,10-DiHOME can stimulate the proliferation of MCF-7 breast cancer cells.[3]
- Cardiovascular Effects: Deleterious cardiovascular effects have been noted, including modulation of sodium cation currents in cardiac cells.[3]

Part 3: Analytical Methodologies

The accurate quantification of 9,10-dihydroxy fatty acids in complex biological matrices is critical for understanding their function. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of method depends on factors such as required sensitivity, sample throughput, and the specific information sought (e.g., positional isomers vs. stereoisomers).


Table 2: Comparison of Validation Parameters for DHSA Analysis

Validation Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Typical Values)
Derivatization Required?	Yes (e.g., silylation, methylation)	No
Limit of Quantitation (LOQ)	~1.8 ng (for 9-hydroxystearic acid)[16][17]	0.4 - 3.0 ng/mL
Selectivity	High, based on retention time and fragmentation	Very high, based on precursor/product ion transitions (MRM)
Throughput	Lower, due to derivatization and longer run times	Higher, due to simpler sample prep and faster chromatography

| Primary Advantage | Well-established, provides excellent chromatographic resolution. | High sensitivity and specificity without derivatization.[16] |

Experimental Protocols

Robust and validated protocols are the foundation of reliable quantification. Below are representative workflows for the analysis of 9,10-DHSA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 9,10-DiHOME | C18H34O4 | CID 9966640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]
- 4. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAY mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for (9S,10S)-9,10-dihydroxyoctadecanoate (HMDB0059633) [hmdb.ca]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Oxidative Cleavage of 9,10-Dihydroxystearic Triglyceride with Oxygen and Cu Oxide-based Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics of brown and white adipose tissue: implications for energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of 9,10-dihydroxy fatty acids"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546998#physical-and-chemical-properties-of-9-10-dihydroxy-fatty-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com